molecular formula C21H23NO4 B179388 Cavidine CAS No. 32728-75-9

Cavidine

Cat. No. B179388
CAS RN: 32728-75-9
M. Wt: 353.4 g/mol
InChI Key: JTZZGWPIBBTYNE-FKIZINRSSA-N
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Description

Cavidine is an isoquinoline alkaloid isolated from Corydalis impatiens . It has been widely used in traditional Tibetan medicine for the treatment of skin injuries, hepatitis, cholecystitis, and scabies .


Synthesis Analysis

Cavidine has been shown to inhibit the synthesis of cyclooxygenase-2 (COX-2) protein, a key enzyme involved in inflammation . This inhibitory effect was comparable to that of NS398, a specific COX-2 inhibitor .


Molecular Structure Analysis

The molecular formula of Cavidine is C21H23NO4 . Its average mass is 353.412 Da and its mono-isotopic mass is 353.162720 Da .


Chemical Reactions Analysis

Cavidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . It also inhibits the phosphorylation of nuclear factor-kappaB (NF-κB) p65 and IκBα induced by lipopolysaccharide (LPS), a potent stimulus of inflammation .

Scientific Research Applications

  • Anti-ulcerogenic Effects

    • Cavidine demonstrates protective effects against ethanol-induced acute gastric ulcers in mice. The mechanism involves reducing gastric injuries, modulating oxidative stress, and suppressing inflammation through various pathways like Nuclear factor-kappa B (NF-κB) and cyclo-oxygenase-2 (COX-2) expression (Li et al., 2016).
  • Treatment of Colitis

    • Cavidine shows significant effects in treating acetic acid-induced ulcerative colitis in mice, likely by regulating oxidative stress, cytokine profiles, and NF-κB pathways. It helps reduce mortality, body weight loss, disease activity index, and improves histological scores in colitis (Niu et al., 2015).
  • Anti-inflammatory Properties

    • Exhibiting selective COX-2 inhibition, cavidine reduces inflammation in various models, including lipopolysaccharide (LPS)-induced peritoneal macrophages. It is effective in reducing inflammation markers like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) (Niu et al., 2015).
  • Protection Against Asthma

    • Cavidine has protective effects against asthma in neonatal mice, reducing inflammatory cells and cytokines in broncho-alveolar lavage fluid. It influences the PI3Ks/NF-κB signaling pathway in lung tissues, suggesting potential for asthma management (Hao et al., 2021).
  • Mitigation of Endotoxic Shock

    • In studies involving LPS-induced endotoxin shock in mice, cavidine was found to reduce mortality and attenuate the pathophysiology of LPS-induced injury in various organs. It inhibits the production of pro-inflammatory cytokines and regulates the MAPK signal pathway (Li et al., 2016).
  • Alleviation of Acute Lung Injury

    • Cavidine shows a protective effect against LPS-induced acute lung injury, reducing lung inflammation and injury. The underlying mechanisms include inhibiting pro-inflammatory cytokine production and NF-κB signaling pathway activation (Niu et al., 2017).

properties

IUPAC Name

(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZGWPIBBTYNE-FKIZINRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954392
Record name 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cavidine

CAS RN

32728-75-9
Record name Cavidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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